molecular formula C16H16O3 B8352139 4-(4-Phenylphenoxy)butanoic acid

4-(4-Phenylphenoxy)butanoic acid

Cat. No.: B8352139
M. Wt: 256.30 g/mol
InChI Key: ZQFHIDVJQIJJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Phenylphenoxy)butanoic acid is a high-purity chemical compound supplied for research and development purposes. This product is intended for laboratory use only and is not classified or available for diagnostic, therapeutic, or any personal use. As a biphenyl ether derivative with a carboxylic acid-terminated alkyl chain, this compound serves as a valuable synthetic intermediate or building block in organic synthesis and medicinal chemistry. Its molecular structure suggests potential for applications in materials science. Researchers utilize this compound in the development of novel active compounds. Its mechanism of action is dependent on the specific research context and is not fully characterized for all potential applications. Please refer to the product's Certificate of Analysis for detailed specifications including purity, CAS number, molecular formula, and mass. Always consult the Safety Data Sheet (SDS) before handling and use this product in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

4-(4-phenylphenoxy)butanoic acid

InChI

InChI=1S/C16H16O3/c17-16(18)7-4-12-19-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,17,18)

InChI Key

ZQFHIDVJQIJJQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(4-phenylphenoxy)butanoic acid, highlighting differences in substituents, applications, and properties:

Compound Name Molecular Formula Molecular Weight Substituents on Phenoxy Ring Key Applications/Properties Reference
4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB) C₁₁H₁₃ClO₃ 228.7 4-Cl, 2-CH₃ Herbicide (post-emergence weed control) [12, 18]
4-(3-Methoxyphenoxy)butyric acid C₁₁H₁₄O₄ 210.23 3-OCH₃ Structural studies (torsional angle: 174.73° in carboxyl group) [6]
4-(4-Formyl-3-methoxyphenoxy)butanoic acid C₁₂H₁₄O₅ 238.24 4-CHO, 3-OCH₃ Intermediate for adenosine A2A receptor antagonists [3, 19]
4-(2,4-Dichlorophenoxy)butanoic acid C₁₀H₈Cl₂O₃ 247.08 2-Cl, 4-Cl Comparative conformational studies (torsional angle: 170.1°) [6]
4-(1-Adamantyl)butanoic acid C₁₄H₂₂O₂ 222.32 Adamantane group (non-phenoxy) Rigid hydrophobic structure for drug design [7]

Structural and Functional Differences

  • Substituent Effects: Chlorine and Methyl Groups (MCPB): The 4-chloro and 2-methyl groups in MCPB enhance herbicidal activity by improving lipid solubility and target-site binding in weeds . Formyl and Methoxy Groups: The 4-formyl and 3-methoxy substituents in C₁₂H₁₄O₅ enable its use in synthesizing bioactive molecules, such as adenosine receptor antagonists, due to their electron-withdrawing and directing effects . Adamantane Substituent: The bulky adamantane group in C₁₄H₂₂O₂ introduces steric hindrance, favoring interactions with hydrophobic pockets in enzymes or receptors .
  • Conformational Variability: The torsion angle of the carboxyl group relative to the phenoxy ring varies among analogs. For example: 4-(3-Methoxyphenoxy)butyric acid: 174.73° 4-(4-Chlorophenoxy)butanoic acid: 161.6° These differences impact molecular planarity and reactivity .

Preparation Methods

Friedel-Crafts Alkylation and Acylation Approaches

The Friedel-Crafts reaction, a cornerstone in aromatic substitution chemistry, offers a plausible route to construct the phenylbutyric acid backbone of the target compound. As demonstrated in the synthesis of 4-phenylbutyric acid (CAS 1821-12-1), benzene reacts with γ-butyrolactone in the presence of aluminum chloride (AlCl₃) to form the alkylated product . This method leverages the electrophilic aromatic substitution mechanism, where AlCl³ activates the lactone, facilitating benzene’s attack at the γ-position.

Procedure Adaptation for 4-(4-Phenylphenoxy)butanoic Acid:

  • Substrate Modification : Replace benzene with 4-phenylphenol to introduce the phenoxy moiety.

  • Lactone Activation : React 4-phenylphenol with γ-butyrolactone under AlCl₃ catalysis (1:1.5 molar ratio) at 50–60°C for 90–120 minutes .

  • Quenching and Isolation : Quench the reaction with ice-cold 5% NaOH to maintain pH 9–9.5, followed by filtration and acidification with HCl to precipitate the crude product .

Challenges and Optimizations :

  • Regioselectivity : The electron-rich 4-phenylphenol may direct substitution to the ortho/para positions, necessitating steric or electronic moderators.

  • Catalyst Efficiency : Alternatives like FeCl₃ or ZnCl₂ could reduce side reactions, as noted in analogous syntheses .

Nucleophilic Substitution via Williamson Ether Synthesis

Williamson ether synthesis provides a direct method to form the phenoxy bridge. This two-step approach involves (1) generating a halogenated butanoic acid derivative and (2) displacing the halide with 4-phenylphenoxide.

Stepwise Protocol :

  • Synthesis of 4-Bromobutyric Acid :

    • Treat γ-butyrolactone with HBr in acetic acid to yield 4-bromobutyric acid.

  • Ether Formation :

    • React 4-bromobutyric acid with 4-phenylphenol in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 80–100°C for 12–24 hours .

Yield and Purity Considerations :

  • Catalyst Additives : Lithium chloride (LiCl) enhances nucleophilicity, improving yields to ~85% in similar etherifications .

  • Purification : Liquid-liquid extraction with dichloromethane and recrystallization from ethanol-water mixtures achieve >99% purity .

Multi-Step Catalytic Synthesis Inspired by Industrial Patents

A four-step catalytic route, adapted from CN105693508A, demonstrates scalability for structurally related ether-carboxylic acids . This method emphasizes catalyst recycling and reduced solvent toxicity.

Synthetic Pathway :

  • 4-Phenylbutanol Synthesis :

    • React 4-chloro-1-butanol with benzene using FeSO₄ (2 mol%) at 10–17°C for 1.5 hours .

  • Mesylation of Alcohol :

    • Treat 4-phenylbutanol with methanesulfonyl chloride (MsCl) in acetonitrile at 5–8°C, catalyzed by LiCl (1–2 wt%) .

  • Etherification with 4-Phenylphenol :

    • React the mesylate intermediate with 4-phenylphenol in toluene at 100–120°C using MnCl₂ (5–6 wt%) .

  • Oxidation to Carboxylic Acid :

    • Hydrolyze the ester under basic conditions (30% NaOH) and acidify to precipitate the product .

Advantages :

  • Catalyst Recovery : FeSO₄ and MnCl₂ are water-soluble, enabling aqueous-phase separation .

  • Yield Optimization : Total yields reach ~70% with 99.5% purity after recrystallization .

Mitsunobu Reaction for Stereoselective Ether Formation

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enables stereocontrolled ether synthesis between 4-phenylphenol and 4-hydroxybutanoic acid derivatives.

Protocol :

  • Substrate Preparation : Protect 4-hydroxybutanoic acid as its tert-butyl ester to prevent side reactions.

  • Mitsunobu Coupling : React the protected alcohol with 4-phenylphenol (1:1.2 ratio) in THF at 0°C→25°C for 6–8 hours.

  • Deprotection : Remove the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane.

Performance Metrics :

  • Yield : 75–80% after column chromatography (silica gel, hexane/ethyl acetate).

  • Steric Hindrance : Bulky substituents on phenol may necessitate higher DEAD/PPh₃ ratios.

Comparative Analysis of Synthetic Methods

Method Catalyst Yield (%) Purity (%) Reaction Time
Friedel-Crafts AlkylationAlCl₃65–7093–952–4 hours
Williamson EtherK₂CO₃/LiCl80–8598–9912–24 hours
Multi-Step CatalyticFeSO₄/MnCl₂70–7599.520–30 hours
Mitsunobu ReactionDEAD/PPh₃75–8097–986–8 hours

Key Insights :

  • Cost Efficiency : The Williamson method offers the best balance of yield and reagent affordability.

  • Scalability : Multi-step catalytic synthesis is preferable for industrial applications due to catalyst recyclability .

  • Stereochemical Control : Mitsunobu is ideal for chiral intermediates but requires expensive reagents.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Phenylphenoxy)butanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of aryl-substituted butanoic acids typically involves nucleophilic substitution or coupling reactions. For example:

  • Etherification: React 4-phenylphenol with 4-bromobutanoic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage .
  • Solvent-Free Demethylation: Analogous to methods used for 4-(4-methoxyphenyl)butanoic acid, demethylation with aqueous HBr (1.5 equiv, 90°C, 6 hours) achieves high yields without phase-transfer catalysts .
  • Optimization: Yield is sensitive to stoichiometry (excess phenol improves ether formation) and temperature (higher temperatures accelerate substitution but may increase side reactions).

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Retention times of analogs range from 8–12 minutes under these conditions .
  • Spectroscopy:
    • NMR: Confirm the phenoxy group via aromatic protons (δ 7.2–7.8 ppm) and butanoic acid protons (δ 2.5–3.0 ppm for CH₂ near the carbonyl) .
    • FT-IR: Look for carbonyl stretching (1700–1720 cm⁻¹) and aryl ether C-O-C (1250 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula C₁₆H₁₄O₃ (expected [M-H]⁻: 253.0974) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Br, NO₂): Increase acidity of the butanoic acid (pKa ~3.5 vs. ~4.2 for unsubstituted analogs) due to inductive effects, enhancing solubility in polar solvents .
  • Electron-Donating Groups (e.g., OCH₃): Stabilize the phenoxy group against nucleophilic attack but reduce electrophilicity of the carbonyl .
  • Reactivity Studies: Use Hammett plots to correlate substituent σ values with reaction rates (e.g., esterification or enzyme inhibition) .

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound analogs?

Methodological Answer:

  • Assay Standardization: Control variables such as solvent (DMSO concentration ≤1%), pH (use buffered solutions), and cell line passage number .
  • Metabolic Stability Testing: Compare in vitro (e.g., microsomal stability) and in vivo results to identify discrepancies caused by rapid metabolism .
  • Structural Confirmation: Re-evaluate stereochemistry (e.g., via chiral HPLC) and tautomeric forms (e.g., keto-enol equilibria) using analogs like (R)-4-amino-3-(4-fluorophenyl)butanoic acid .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding poses with enzymes (e.g., cyclooxygenase-2). Focus on hydrophobic interactions with the phenyl ring and hydrogen bonding with the carboxylate .
  • QSAR Models: Train models on datasets of IC₅₀ values for anti-inflammatory activity, incorporating descriptors like logP, polar surface area, and H-bond donor count .
  • MD Simulations: Simulate binding stability over 100 ns to identify derivatives with prolonged residence times in enzyme active sites .

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